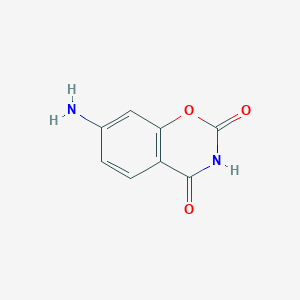![molecular formula C11H24N2O B13219289 (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is a chiral compound with a piperidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The bis(propan-2-yl)amino group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 4-position is introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4S)-3-[Bis(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(methyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is unique due to its specific chiral configuration and the presence of the bis(propan-2-yl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H24N2O |
|---|---|
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(3S,4S)-3-[di(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C11H24N2O/c1-8(2)13(9(3)4)10-7-12-6-5-11(10)14/h8-12,14H,5-7H2,1-4H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
QELPDULJNUJFSN-QWRGUYRKSA-N |
Isomerische SMILES |
CC(C)N([C@H]1CNCC[C@@H]1O)C(C)C |
Kanonische SMILES |
CC(C)N(C1CNCCC1O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)

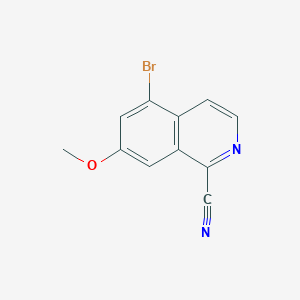

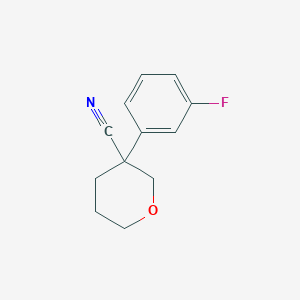
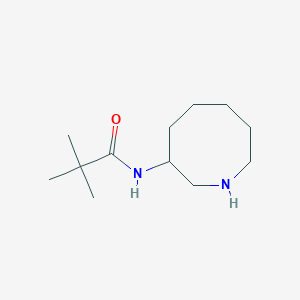

![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)

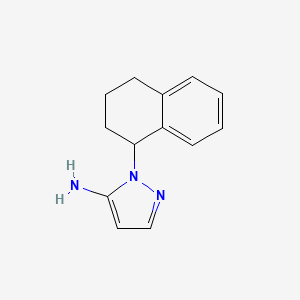
![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)
